molecular formula C7H7NNaO3+ B1663512 Sodium 4-aminosalicylate dihydrate CAS No. 6018-19-5

Sodium 4-aminosalicylate dihydrate

Katalognummer: B1663512
CAS-Nummer: 6018-19-5
Molekulargewicht: 176.12 g/mol
InChI-Schlüssel: FVVDKUPCWXUVNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate dihydrate can be synthesized by neutralizing 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt, which is recrystallized from water at room temperature by adding acetone and cooling .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-aminosalicylate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antitubercular Agent

Sodium 4-aminosalicylate dihydrate is predominantly used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It acts as a bacteriostatic agent, inhibiting the growth of Mycobacterium tuberculosis when used in conjunction with other antitubercular medications such as isoniazid. The sodium salt form is often preferred due to better tolerance compared to its free acid counterpart .

Mechanism of Action:

  • Acts as a competitive inhibitor of folate metabolism in Mycobacterium tuberculosis.
  • Interferes with the synthesis of essential metabolites required for bacterial growth .

Treatment of Inflammatory Bowel Disease (IBD)

Recent studies have highlighted the efficacy of this compound in treating conditions such as ulcerative colitis (UC) and Crohn's disease (CD). Its anti-inflammatory properties make it a viable option for patients who are intolerant to sulfasalazine or those who experience adverse effects from 5-aminosalicylic acid (5-ASA) formulations.

Clinical Findings:

  • Efficacy: Sodium 4-aminosalicylate has been shown to be about 50% more potent than 5-ASA, making it effective in both active and quiescent phases of UC and CD. Clinical trials indicate that it can be administered safely at doses ranging from 0.5 to 1.5 g/day .
  • Safety Profile: The compound exhibits a lower incidence of serious side effects compared to traditional treatments, which enhances its appeal for long-term management of IBD .

Formulation and Delivery Systems

The development of colon-specific delivery systems for sodium 4-aminosalicylate allows for targeted release at the site of inflammation, maximizing therapeutic effects while minimizing systemic exposure. This approach improves patient compliance and reduces gastrointestinal side effects.

Research Insights:

  • Prodrugs: Colon-specific prodrugs have been developed to enhance the stability and release profile of sodium 4-aminosalicylate in the gastrointestinal tract, ensuring effective treatment of distal colitis .
  • Formulation Studies: Various formulations, including slow-release tablets and enemas, have demonstrated significant efficacy in clinical settings, particularly for patients with localized disease .

Data Table: Comparison of this compound with Other Treatments

Characteristic This compound 5-Aminosalicylic Acid (5-ASA) Sulfasalazine
Potency Higher (50% more than 5-ASA)StandardLower
Side Effects Fewer serious side effectsCommon gastrointestinal issuesSignificant side effects
Administration Routes Oral, topical (enema)OralOral
Indications MDR-TB, IBDIBDIBD

Case Studies

  • Case Study on Ulcerative Colitis:
    A clinical trial involving patients with active UC demonstrated that sodium 4-aminosalicylate administered via slow-release tablets led to significant improvements in clinical remission rates compared to placebo .
  • Safety Profile Evaluation:
    A comparative study assessed patients who experienced pancreatitis from 5-ASA treatments; subsequent treatment with sodium 4-aminosalicylate showed no recurrence of pancreatitis, highlighting its safety as an alternative therapy .

Wirkmechanismus

Sodium 4-aminosalicylate dihydrate exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the folate pathway. This inhibition prevents bacterial cell growth and multiplication, making it an effective bacteriostatic agent against Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its dual role as an antitubercular agent and a substrate in folate metabolism studies. Its better tolerance compared to the free acid form makes it a preferred choice in clinical settings .

Eigenschaften

CAS-Nummer

6018-19-5

Molekularformel

C7H7NNaO3+

Molekulargewicht

176.12 g/mol

IUPAC-Name

sodium;4-amino-2-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1

InChI-Schlüssel

FVVDKUPCWXUVNP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]

Kanonische SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[Na+]

Color/Form

MINUTE CRYSTALS FROM ALC
WHITE, OR NEARLY WHITE, BULKY POWDER
NEEDLES, PLATES FROM ALC-ETHER
A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

melting_point

150-151 °C, with effervescence
NEEDLES FROM ALC;  MP: 115 °C /ETHYL ESTER/
150.5 °C

Key on ui other cas no.

6018-19-5

Physikalische Beschreibung

Beige crystalline solid;  [Sigma-Aldrich MSDS]

Piktogramme

Irritant

Verwandte CAS-Nummern

133-09-5 (mono-potassium salt)
133-10-8 (mono-hydrochloride salt)
133-15-3 (calcium (2:1) salt)
6018-19-5 (mono-hydrochloride salt, di-hydrate)

Löslichkeit

23 [ug/mL] (The mean of the results at pH 7.4)
1 G SOL IN ABOUT 7 ML WATER;  SLIGHTLY SOL IN ALC /CALCIUM SALT/
PH OF 1% SOLN: ABOUT 7;  FREELY SOL IN WATER /POTASSIUM SALT/
For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.
SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE
Virtually insoluble in benzene, choroform, or carbon tetrachloride
1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC;  SLIGHTLY SOL IN ETHER;  PRACTICALLY INSOL IN BENZENE
In water= 1.69X10+3 mg/l at 23 °C
Soluble in acetone
1.18e+01 g/L

Dampfdruck

0.000004 [mmHg]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-aminosalicylate dihydrate
Reactant of Route 2
Sodium 4-aminosalicylate dihydrate
Reactant of Route 3
Sodium 4-aminosalicylate dihydrate
Reactant of Route 4
Reactant of Route 4
Sodium 4-aminosalicylate dihydrate
Reactant of Route 5
Sodium 4-aminosalicylate dihydrate
Reactant of Route 6
Sodium 4-aminosalicylate dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.